molecular formula C7H7BrFN B576783 5-Bromo-2-fluoro-4-methylaniline CAS No. 945244-29-1

5-Bromo-2-fluoro-4-methylaniline

Cat. No.: B576783
CAS No.: 945244-29-1
M. Wt: 204.042
InChI Key: VPENPNZYTNWJNP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a dihalogenated aniline derivative, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used as a building block in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluoro-4-methylaniline can be synthesized through several methods. One common approach involves the halogenation of 2-methylaniline. The process typically includes:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

5-Bromo-2-fluoro-4-methylaniline is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroaniline
  • 4-Bromo-2,5-difluoroaniline
  • 2-Fluoro-4-methylaniline

Uniqueness

5-Bromo-2-fluoro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPENPNZYTNWJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674746
Record name 5-Bromo-2-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945244-29-1
Record name 5-Bromo-2-fluoro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945244-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (18.0 g) in ethanol (300 mL) was added SnCl2.2H2O (51.8 g, 0.230 mol) at room temperature. The mixture was heated at reflux for 3 h. The solvent was evaporated under reduced pressure to give a residue, which was poured into ice water. The aqueous phase was basified with sat. NaHCO3 to pH 7. The solid was filtered off and the filtrate was extracted with dichloromethane (200 mL×3). The combined organics were dried over anhydrous Na2SO4 and evaporated under reduced pressure. The residue was purified by column chromatography (petroleum ether/EtOAc=10/1) to afford 5-bromo-2-fluoro-4-methylaniline (5.0 g, 30% yield for two steps). 1NMR (400 MHz, CDCl3) δ 6.96 (d, J=8.8 Hz, 1H), 6.86 (d, J=11.6 Hz, 1H), 3.64 (br, 2H), 2.26 (s, 3H). MS (ESI) m/z (M+H+) 204.0.
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18 g
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Synthesis routes and methods II

Procedure details

Combine crude 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (32.4 g, 138 mmol), ethanol (100 mL) and Raney Nickel (1.00 g, 17.04 mmol) in a shaker flask. Charge the flask with hydrogen (275 kPa) and agitate until the absorption of hydrogen ceases. De-pressurize the reaction vessel, remove the catalyst by filtration, and evaporate the filtrate to dryness. Add MTBE, then filter again and evaporate the filtrate. Stir residue in hexanes. Collect the solids by filtration, wash with cold hexanes and dry in vacuo to provide the title compound (17.8 g, 63% yield) as a dark solid. MS (m/z): 204.0 (M+1)/206.0 (M+3).
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Yield
63%

Synthesis routes and methods III

Procedure details

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